1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with an oxolane ring and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The compound’s oxolane and piperidine rings play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Pyrrolidin-1-yl)piperidin-1-yl]prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
1-[2-(Morpholin-1-yl)piperidin-1-yl]prop-2-en-1-one: Contains a morpholine ring instead of an oxolane ring.
Uniqueness
1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
1-[2-(oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-4-3-6-10(13)11-7-5-9-15-11/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQELLOMSFGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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